molecular formula C22H24N2O B12905657 1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one CAS No. 39032-87-6

1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one

Cat. No.: B12905657
CAS No.: 39032-87-6
M. Wt: 332.4 g/mol
InChI Key: KHACYSVTSFLQMP-UHFFFAOYSA-N
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Description

3-(1-(1H-Indol-3-yl)ethyl)-1-benzylpiperidin-4-one is a complex organic compound that features an indole moiety, a piperidine ring, and a benzyl group. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1H-Indol-3-yl)ethyl)-1-benzylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine to form the desired product . The reaction conditions often require a catalyst and are carried out under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction is monitored for temperature, pH, and other parameters to optimize the yield. Purification processes such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(1H-Indol-3-yl)ethyl)-1-benzylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(1-(1H-Indol-3-yl)ethyl)-1-benzylpiperidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Properties

CAS No.

39032-87-6

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

1-benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one

InChI

InChI=1S/C22H24N2O/c1-16(19-13-23-21-10-6-5-9-18(19)21)20-15-24(12-11-22(20)25)14-17-7-3-2-4-8-17/h2-10,13,16,20,23H,11-12,14-15H2,1H3

InChI Key

KHACYSVTSFLQMP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(CCC1=O)CC2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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